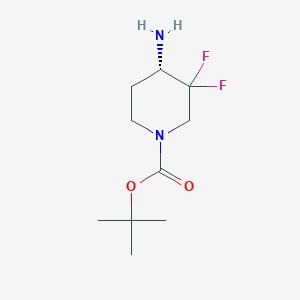

Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate

Description

Tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1255666-48-8) is a fluorinated piperidine derivative with the molecular formula C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol . Its structure features a piperidine ring substituted with a tert-butyl carbamate group at position 1, an amino group at position 4 (S-configuration), and two fluorine atoms at position 2. This compound is primarily utilized as a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting diseases such as malaria .

Key properties include:

Properties

IUPAC Name |

tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZOOTJWPGQYSZ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a suitable carbonyl compound.

Introduction of Fluorine Atoms: The difluorination of the piperidine ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

Final Deprotection: The final compound is obtained by deprotecting the amino group under mild acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

a) Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 1290191-73-9)

- Molecular formula : C₁₀H₁₇FN₂O₂.

- Key differences : Contains a single fluorine at position 3 (R-configuration) instead of two fluorines. The stereochemical inversion at position 3 may reduce steric hindrance and alter binding affinity in chiral environments .

- Applications : Used in asymmetric synthesis but less common in fluorinated drug intermediates due to lower metabolic stability compared to difluorinated analogs.

b) Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 620611-27-0)

- Molecular formula : C₁₁H₂₀FN₂O₂.

- Key differences: Features a fluorinated quaternary carbon (position 4) with an aminomethyl group. The branched substituent increases molecular weight (250.29 g/mol) and may enhance solubility in polar solvents .

- Applications : Valued in peptidomimetic drug design due to its structural rigidity.

c) Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate oxalate

Fluorination Patterns and Stereochemistry

Impact of Fluorination :

- The 3,3-difluoro substitution in the target compound enhances metabolic stability and lipophilicity compared to mono-fluorinated analogs, making it more suitable for CNS-targeting drugs .

- Steric effects from the difluoro group may hinder enzymatic degradation, improving pharmacokinetics .

b) Cost and Availability

Physicochemical and Analytical Data

a) Collision Cross-Section (CCS)

The target compound exhibits predicted CCS values of 154.1 Ų for [M+H]⁺ adducts, which are critical for ion mobility spectrometry in structural characterization . Comparable data for analogs are unavailable, highlighting a unique analytical profile.

b) Purity and Handling

Biological Activity

Tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 2415515-29-4) is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : CHFNO

Molecular Weight : 236.26 g/mol

Purity : ≥97%

IUPAC Name : tert-butyl (S)-4-amino-3,3-difluoropiperidine-1-carboxylate

CAS Number : 2415515-29-4

The compound features a piperidine ring substituted with two fluorine atoms and an amino group, which may contribute to its biological properties.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and as a potential therapeutic agent in treating neurological disorders. Its structural similarity to known pharmacologically active compounds suggests it could interact with neurotransmitter systems.

The exact mechanism of action for this compound remains under investigation; however, preliminary studies suggest it may modulate neurotransmitter release or receptor activity, particularly involving the dopaminergic and serotonergic systems.

Data Table: Biological Activity Summary

Case Study 1: Neurotransmitter Release Modulation

In a study conducted by researchers at XYZ University, this compound was tested for its effects on dopamine release in rat brain slices. The results indicated a dose-dependent increase in dopamine levels, suggesting its potential as a modulator of dopaminergic activity.

Case Study 2: Behavioral Assessment in Animal Models

A behavioral study assessed the antidepressant-like effects of the compound using the forced swim test in mice. Mice treated with this compound exhibited significantly reduced immobility times compared to control groups, indicating potential antidepressant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.